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molecular formula C10H19N3 B8368581 2-((2,6-Dimethylpiperidino)amino)propionitrile

2-((2,6-Dimethylpiperidino)amino)propionitrile

Cat. No. B8368581
M. Wt: 181.28 g/mol
InChI Key: GXGWTAKCOWKQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05179206

Procedure details

3.9 9 of sodium cyanide, dissolved in 25 ml of water, and 3.5 g of acetaldehyde, dissolved in 25 ml of methanol, are added dropwise with ice-cooling to a mixture of 7.75 g of 1-amino-2,6-dimethylpiperidine, 50 ml of water and 5.2 ml of concentrated hydrochloric acid. The pH of the solution is adjusted to 7 with hydrochloric acid and the reaction mixture is stirred at room temperature for 2 days. After stripping off the methanol, the mixture is extracted with dichloromethane, and the organic phase is dried with sodium sulphate and concentrated. The residue of 9.2 g of 2-((2,6-dimethylpiperidino)amino)propionitrile which remains is processed further without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Three
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH:4](=O)[CH3:5].[NH2:7][N:8]1[CH:13]([CH3:14])[CH2:12][CH2:11][CH2:10][CH:9]1[CH3:15].Cl>O.CO>[CH3:15][CH:9]1[CH2:10][CH2:11][CH2:12][CH:13]([CH3:14])[N:8]1[NH:7][CH:4]([CH3:5])[C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
7.75 g
Type
reactant
Smiles
NN1C(CCCC1C)C
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise with ice-
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue of 9.2 g of 2-((2,6-dimethylpiperidino)amino)propionitrile which remains is processed further without further purification

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC1N(C(CCC1)C)NC(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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